molecular formula C12H16ClNO B164660 (2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine CAS No. 1222556-84-4

(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Cat. No.: B164660
CAS No.: 1222556-84-4
M. Wt: 225.71 g/mol
InChI Key: GVWRZZNYCOTWNN-GFCCVEGCSA-N
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Description

(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a chemical compound with a morpholine ring structure substituted with a chloromethyl group at the second position and a phenylmethyl group at the fourth position

Scientific Research Applications

(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as morpholine, benzyl chloride, and chloromethylating agents.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation Products: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction Products: Reduced derivatives such as methylated compounds.

    Substitution Products: New compounds with substituted functional groups.

Mechanism of Action

The mechanism of action of (2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Receptors: Interact with specific receptors or enzymes in biological systems.

    Modulate Pathways: Influence biochemical pathways by altering the activity of key proteins or enzymes.

    Chemical Interactions: Undergo chemical reactions that result in the formation of active metabolites or intermediates.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Hydroxymethyl)-4-(phenylmethyl)morpholine: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

    (2S)-2-(Methyl)-4-(phenylmethyl)morpholine: Similar structure but with a methyl group instead of a chloromethyl group.

    (2S)-2-(Bromomethyl)-4-(phenylmethyl)morpholine: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Properties

IUPAC Name

(2S)-4-benzyl-2-(chloromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWRZZNYCOTWNN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1CC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 3-benzyl-6-chloro-3-azahexane-1,5-diol (164 g) was added dropwise under ice-cooling over 30 minutes conc. sulfuric acid (205 ml, 1.99 mol) in the absence of a solvent and allowed to rise to room temperature and stirred for 25 minutes. The reaction mixture was heated at 150° C. for 45 minutes. After cooling, ice-water (1000 ml) was added to the reaction mixture under ice-cooling and then 50% aqueous sodium hydroxide (1000 ml) was added dropwise over one hour. After insolubles were filtered off, the filtrate was extracted with chloroform (1000 ml×3). The organic layer was washed successively with purified water (1000 ml) and a saturated aqueous solution of sodium chloride (1000 ml), dried over potassium carbonate and the solvent was distilled off under reduced pressure. The residue was chromatographed over silica gel and the fraction from ethyl acetate-hexane (1/6) gave 4-benzyl-2-chloromethylmorpholine (107.25 g) as a colorless oil. A total yield of the two steps=72%.
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
205 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

41.25 g of 2-[2-(4-chloro-2,3-dihydroindol-1-yl)-2-oxoethyl-2-(2-benzylaminoethoxy)-3-chloropropan-1-ol previously obtained are placed in a 250 ml round-bottomed flask equipped with a condenser, and then 50 ml of concentrated sulfuric acid (d=1.84) are added dropwise. The temperature increases, and the water formed condenses in the condenser. The reaction medium is then heated for one hour at 150° C., then cooled to ambient temperature (20° C.), before being poured slowly onto ice; the reaction medium is brought to pH=10 with 40% NaOH, and then extracted with toluene (2×150 ml), and the organic phases are combined, dried over magnesium sulfate, filtered and evaporated under reduced pressure. 4-Benzyl-2-chloromethylmorpholine is isolated (20.30 g, light brown oil, yield=54%) and is used in the next step.
[Compound]
Name
2-[
Quantity
41.25 g
Type
reactant
Reaction Step One
Name
2-(4-chloro-2,3-dihydroindol-1-yl)-2-oxoethyl-2-(2-benzylaminoethoxy)-3-chloropropan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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